4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Physicochemical profiling Lead optimization Lipophilic ligand efficiency

4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS 2639440-02-9, molecular formula C8H14Cl2FN3, molecular weight 242.12 g/mol) is a fluorinated heterocyclic building block composed of a piperidine ring attached at the 4-position to a 1H-pyrazole ring bearing a single fluorine at the pyrazole 4-position. The free base form (CAS 2639440-01-8, C8H12FN3, MW 169.20 g/mol) carries a secondary amine on the piperidine and an unsubstituted N-1 on the pyrazole, making it a versatile intermediate for N‑functionalization or N‑arylation.

Molecular Formula C8H14Cl2FN3
Molecular Weight 242.12 g/mol
Cat. No. B13508107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride
Molecular FormulaC8H14Cl2FN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C=NN2)F.Cl.Cl
InChIInChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H
InChIKeyYDGLERUDCCTHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-1H-pyrazol-3-yl)piperidine Dihydrochloride – Core Identity and Procurement Baseline


4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS 2639440-02-9, molecular formula C8H14Cl2FN3, molecular weight 242.12 g/mol) is a fluorinated heterocyclic building block composed of a piperidine ring attached at the 4-position to a 1H-pyrazole ring bearing a single fluorine at the pyrazole 4-position . The free base form (CAS 2639440-01-8, C8H12FN3, MW 169.20 g/mol) carries a secondary amine on the piperidine and an unsubstituted N-1 on the pyrazole, making it a versatile intermediate for N‑functionalization or N‑arylation . The dihydrochloride salt provides enhanced aqueous solubility and easier handling relative to the free base . This compound belongs to the broader class of sp³‑enriched fluorinated pyrazole‑piperidine building blocks increasingly sought after for kinase inhibitor and GPCR modulator discovery programs [1].

Why 4-(4-Fluoro-1H-pyrazol-3-yl)piperidine Dihydrochloride Cannot Be Replaced by Generic In‑Class Alternatives


Within the pyrazolyl‑piperidine family, subtle changes in substitution pattern profoundly alter molecular recognition, physicochemical properties, and metabolic fate. Replacing the 4‑fluoro‑1H‑pyrazol‑3‑yl substituent with the non‑fluorinated analog (4‑(1H‑pyrazol‑3‑yl)piperidine) removes the electron‑withdrawing fluorine, which is known to lower the pKa of the pyrazole N–H and modulate hydrogen‑bond donor strength [1]. Changing the attachment point from the 3‑position to the 4‑position of the pyrazole (e.g., 4‑(4‑fluoro‑1H‑pyrazol‑4‑yl)piperidine) reorients the piperidine vector, altering the exit vector geometry critical for target engagement [2]. Substituting fluorine with chlorine or methyl (e.g., 4‑(4‑chloro‑1H‑pyrazol‑3‑yl)piperidine or 4‑(4‑methyl‑1H‑pyrazol‑3‑yl)piperidine) changes lipophilicity, metabolic soft spots, and steric bulk, leading to divergent SAR trajectories [3]. Furthermore, the dihydrochloride salt form cannot be substituted by the free base without adjusting formulation, solubility, and handling protocols . These structural distinctions make the compound a non‑fungible entity in both synthetic route design and biological screening cascades.

Quantitative Differentiation Evidence for 4-(4-Fluoro-1H-pyrazol-3-yl)piperidine Dihydrochloride vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Non‑Fluorinated Analog

Installing a fluorine at the 4‑position of the pyrazole increases molecular weight relative to the non‑fluorinated parent 4‑(1H‑pyrazol‑3‑yl)piperidine (MW 151.21 vs. 169.20 for the free base, a +17.99 Da shift) . The calculated LogP of 4‑fluoropyrazole is 0.067–0.72, whereas the unsubstituted pyrazole LogP is approximately –0.34, an increase of ~0.4–1.1 log units attributable solely to fluorine [1]. This controlled increase in lipophilicity is often associated with improved membrane permeability without the excessive LogP penalty seen with larger halogens [2].

Physicochemical profiling Lead optimization Lipophilic ligand efficiency

Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 4‑(4‑fluoro‑1H‑pyrazol‑3‑yl)piperidine (MW 242.12, containing two equivalents of HCl) is reported to exhibit improved aqueous solubility compared to the free base (MW 169.20) . While the free base has limited solubility in neutral water (typical of weakly basic piperidines), the dihydrochloride is freely soluble in aqueous buffers at pH ≤ 6 due to protonation of both the piperidine nitrogen (calculated pKa ~10.0) and potentially the pyrazole nitrogen . This is consistent with the general behavior of piperidine hydrochloride salts, which show >10‑fold solubility enhancement over their free base counterparts [1].

Salt screening Formulation Biopharmaceutics

Fluorine‑Directed Metabolic Stability vs. Chloro and Methyl Analogs

The 4‑fluoro substituent on the pyrazole ring serves as a metabolic blocking group, preventing oxidative metabolism at the pyrazole C‑4 position that can occur with the non‑fluorinated or methyl‑substituted analogs [1]. In a related pyrazolopiperidine series, incorporation of fluorine at metabolically labile positions improved human liver microsome (HLM) stability by 30–60% compared to the des‑fluoro counterpart, as measured by percent parent remaining after 30‑min incubation [2]. The C–F bond (bond dissociation energy ~485 kJ/mol) is substantially stronger than C–H (~435 kJ/mol) and C–CH3 (~378 kJ/mol), making the 4‑fluoro‑pyrazole intrinsically more resistant to CYP‑mediated oxidation than the 4‑methyl or 4‑H analogs [3].

Metabolic stability CYP450 oxidation Fluorine blocking strategy

Regioisomeric Purity and Vector Differentiation vs. 3‑(4‑Fluoro‑1H‑pyrazol‑3‑yl)piperidine

The 4‑(4‑fluoro‑1H‑pyrazol‑3‑yl)piperidine regioisomer places the piperidine at the pyrazole 3‑position, orienting the piperidine nitrogen ~4.5 Å from the pyrazole centroid, whereas the 3‑(4‑fluoro‑1H‑pyrazol‑3‑yl)piperidine isomer (CAS 2366183-53-9) attaches piperidine at the pyrazole 4‑position . This change in connectivity alters the exit vector angle by approximately 60°, which can be decisive in target‑based design where the optimal trajectory of the basic amine is constrained by the binding pocket [1]. Vendor‑specified purity of the dihydrochloride is ≥95% with no detectable regioisomer contamination, ensuring batch‑to‑batch consistency in SAR studies .

Regioisomer control Exit vector geometry Medicinal chemistry design

Synthetic Tractability: Direct N‑Functionalization vs. Pre‑Substituted Analogs

4‑(4‑Fluoro‑1H‑pyrazol‑3‑yl)piperidine dihydrochloride carries a free secondary amine on the piperidine and an unsubstituted pyrazole N–H, enabling two orthogonal diversification points . This contrasts with 4‑(4‑fluoro‑1‑methyl‑1H‑pyrazol‑3‑yl)piperidine hydrochloride (CAS 2648938-66-1), which already bears a methyl on the pyrazole N‑1 and thus eliminates one diversification site [1]. In a typical parallel medicinal chemistry workflow, the free piperidine NH can be acylated, sulfonylated, or reductively aminated without protection/deprotection steps, while the pyrazole N–H can be selectively alkylated or arylated under mild conditions [2]. The dihydrochloride form also avoids the need for in situ HCl activation before Boc‑deprotection or similar steps common with Boc‑protected piperidine intermediates [3].

Parallel synthesis Library enumeration Building block versatility

Optimal Research and Industrial Application Scenarios for 4-(4-Fluoro-1H-pyrazol-3-yl)piperidine Dihydrochloride


Kinase Inhibitor Lead Optimization – CHK1, IRAK4, and LRRK2 Scaffolds

The 4‑(4‑fluoro‑1H‑pyrazol‑3‑yl)piperidine core has been validated in multiple kinase inhibitor programs, including CHK1 inhibitors (J. Med. Chem. 2010, 53, 7736–7749) [1] and IRAK4 inhibitors (ACS Med. Chem. Lett. 2015, 6, 677–682) [2], where the fluoropyrazole engages the kinase hinge region via hydrogen bonding while the piperidine amine forms critical salt‑bridge interactions with conserved catalytic residues. The dihydrochloride salt provides the aqueous solubility needed for biochemical IC50 determinations (typical assay concentration range 10 nM–100 µM) without DMSO concentration exceeding 1% v/v [3]. Fluorination at the pyrazole C‑4 improves metabolic stability, as demonstrated by 30–60% higher parent drug remaining in HLM incubations for related sulfonamide‑pyrazolopiperidine γ‑secretase inhibitors (Bioorg. Med. Chem. Lett. 2010, 20, 4471–4475) [4].

GPCR Modulator Discovery – CB1, CCR1, and σ1 Receptor Programs

Pyrazolyl‑piperidines have been extensively explored as GPCR ligands, including CB1 receptor antagonists (Bioorg. Med. Chem. Lett. 2016, 26, 1493–1497) [1] and CCR1 antagonists (US Patent 20110312964) [2]. The 4‑fluoro‑1H‑pyrazol‑3‑yl motif provides a privileged geometry that positions the piperidine basic amine for interaction with the conserved Asp/Glu residue in transmembrane helix 3 of class A GPCRs. The free pyrazole N–H serves as a hydrogen‑bond donor to Ser/Tyr residues in the orthosteric or allosteric binding pocket, while the fluorine atom modulates the pyrazole pKa to fine‑tune binding affinity [3].

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis

With a molecular weight of 242.12 (dihydrochloride) / 169.20 (free base) and only one hydrogen‑bond donor (pyrazole NH) and three hydrogen‑bond acceptors (pyrazole N, piperidine N, fluorine) in the free base form, 4‑(4‑fluoro‑1H‑pyrazol‑3‑yl)piperidine satisfies the Rule of Three criteria for fragment screening [1]. The dihydrochloride salt can be directly dissolved in aqueous buffer for fragment soaking or co‑crystallization experiments. In DEL applications, the two free NH handles enable sequential on‑DNA functionalization: first acylation at the piperidine nitrogen, followed by pyrazole N‑1 alkylation, generating a diverse encoded library from a single building block [2].

Agrochemical Intermediate – Fluorinated Pyrazole Fungicides and Herbicides

Beyond pharmaceutical applications, the 4‑fluoro‑1H‑pyrazol‑3‑yl‑piperidine scaffold is a valuable intermediate in the synthesis of fluorinated agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole‑based herbicides [1]. The electron‑withdrawing fluorine enhances the metabolic stability of the final active ingredient in plant and soil systems, while the piperidine moiety provides a handle for modulating physicochemical properties such as logP and water solubility critical for foliar uptake and translocation [2]. The dihydrochloride form is compatible with common agrochemical formulation excipients.

Quote Request

Request a Quote for 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.